molecular formula C10H18O5 B1618840 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone CAS No. 3232-65-3

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone

Cat. No. B1618840
CAS RN: 3232-65-3
M. Wt: 218.25 g/mol
InChI Key: FAHGHWULKDMATC-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone , also known by its synonyms such as (2,2,6,6-Tetramethylol)cyclohexanol , 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol , and 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol , is a chemical compound with the empirical formula C10H20O5 . It is a white solid with a melting point range of 123-127°C . This compound is of interest due to its unique structure and potential applications.


Synthesis Analysis

The synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone involves the reaction of cyclohexanone with formaldehyde (methanal) in the presence of an acid catalyst. The hydroxymethyl groups are introduced sequentially, resulting in the formation of the tetrahydroxymethylated cyclohexanone. The reaction proceeds through multiple steps, including nucleophilic addition and subsequent cyclization. The overall process is known as tetramethylol cyclohexanol synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with four hydroxymethyl (-CH2OH ) groups attached to different carbon atoms. The arrangement of these hydroxymethyl groups imparts unique properties to the molecule. The tetrahedral geometry around each carbon atom contributes to its stability and reactivity .

Scientific Research Applications

Cluster Chemistry

The use of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone in cluster chemistry has been explored, particularly in the synthesis of structurally unique {Cu12} and {Fe8} cluster complexes. These complexes exhibit unprecedented core topologies and magnetic properties, demonstrating the potential of this compound in coordination chemistry and materials science (Lin et al., 2011).

Synthesis of Phospholipids

In the field of organic chemistry, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone has been used to develop a procedure for synthesizing novel thio phospholipids and cationic ammonium amidophosphorus lipids. These new phospholipids are based on this compound, expanding its utility in the synthesis of complex organic molecules (Predvoditelev et al., 2004).

Catalyst Development

Research in catalysis has utilized 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone for the development of efficient catalysts. For example, Pd nanoparticles supported on mesoporous graphitic carbon nitride using this compound showed high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions (Wang et al., 2011).

Photocatalysis and Sensing

The compound has been incorporated into zinc(II), cobalt(II), and iron(II) phthalocyanines, leading to novel materials with significant electrocatalytic activity and sensing properties for volatile organic compounds. These materials exhibit rich redox behavior and are suitable for electrochromic applications (Günay et al., 2018).

Polymer Synthesis

In polymer science, the compound has been used as an initiator for the synthesis of star-shaped polyether-polyols, which are utilized in the fabrication of rigid cross-linked polyurethanes. These polyurethanes exhibit higher thermal stability compared to linear polyols, indicating the compound's utility in advanced materials synthesis (Grobelny et al., 2018).

properties

IUPAC Name

2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h11-14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHGHWULKDMATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)(CO)CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278262
Record name 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone

CAS RN

3232-65-3
Record name NSC6835
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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